4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride
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Overview
Description
4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S2 and a molecular weight of 273.76 g/mol . It is a pale yellow crystalline solid that is used in various chemical reactions and research applications. The compound is known for its reactivity due to the presence of both the thiazole and sulfonyl chloride functional groups.
Scientific Research Applications
4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride typically involves the reaction of 2-methyl-1,3-thiazole with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used .
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows the compound to modify biomolecules and other substrates, leading to changes in their structure and function . The thiazole ring may also interact with specific molecular targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of the thiazole ring.
4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonamide: Similar in structure but with a sulfonamide group instead of the sulfonyl chloride group.
Uniqueness
4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride is unique due to the presence of both the thiazole and sulfonyl chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications .
Properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S2/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGQNRAIASLBQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594509 |
Source
|
Record name | 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-73-5 |
Source
|
Record name | 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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